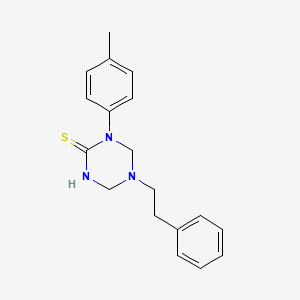
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound with a unique structure that includes a triazinane ring substituted with a 4-methylphenyl group and a 2-phenylethyl group
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of 4-methylbenzaldehyde with 2-phenylethylamine, followed by cyclization with thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the triazinane ring.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-(2-phenylethyl)-1,3,5-triazinane-2-thione: Similar structure but different substitution pattern.
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-one: Contains an oxygen atom instead of sulfur.
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazine: Lacks the triazinane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazinane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
685130-82-9 |
|---|---|
Molecular Formula |
C18H21N3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3S/c1-15-7-9-17(10-8-15)21-14-20(13-19-18(21)22)12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) |
InChI Key |
MGHZFAKRAMXRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















